2-chloro-N-(2,3-dimethylphenyl)acetamide

Catalog No.
S1492201
CAS No.
2564-07-0
M.F
C10H12ClNO
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(2,3-dimethylphenyl)acetamide

CAS Number

2564-07-0

Product Name

2-chloro-N-(2,3-dimethylphenyl)acetamide

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)acetamide

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

UAXPAYVQIXNSHW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CCl)C

Synonyms

2-Chloro-2’,3’-acetoxylidide; NSC 166431

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCl)C

2-Chloro-N-(2,3-dimethylphenyl)acetamide is an aromatic amide characterized by the presence of a chloro group and a dimethylphenyl moiety. Its molecular formula is C10H12ClNOC_{10}H_{12}ClNO, with a molecular weight of approximately 197.66 g/mol. This compound appears as a solid, typically brown in color, and has a melting point range of 143 to 148 °C. It is considered hazardous, with potential acute toxicity upon ingestion or skin contact .

There is no documented information regarding a specific mechanism of action for 2-chloro-N-(2,3-dimethylphenyl)acetamide in scientific literature.

  • Wearing gloves and safety glasses due to potential skin and eye irritation.
  • Working in a fume hood due to potential unknown vapors.
  • Following safe handling practices for organic chemicals.

Currently Available Information:

There is limited information readily available on the specific scientific research applications of 2-chloro-N-(2,3-dimethylphenyl)acetamide.

  • Scientific databases like PubChem () acknowledge the existence of the compound but do not have any listed research publications or uses.
Involving 2-chloro-N-(2,3-dimethylphenyl)acetamide include:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines or alcohols, leading to the formation of new amides or esters.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 2,3-dimethylphenylamine and chloroacetic acid.
  • Acylation Reactions: It can participate in acylation reactions where the acetamide group can be replaced by other acyl groups.

Research indicates that 2-chloro-N-(2,3-dimethylphenyl)acetamide exhibits significant biological activity. It has been noted for its potential as an antimicrobial agent and may also possess anti-inflammatory properties. The compound's toxicity profile suggests that it may have harmful effects if ingested or absorbed through the skin, necessitating careful handling .

Several methods exist for synthesizing 2-chloro-N-(2,3-dimethylphenyl)acetamide:

  • Direct Acylation: This method involves reacting 2,3-dimethylphenylamine with chloroacetyl chloride in the presence of a base like triethylamine to facilitate the formation of the amide bond.
  • Chlorination of Acetamides: Starting from N-(2,3-dimethylphenyl)acetamide, chlorination can be achieved using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

The applications of 2-chloro-N-(2,3-dimethylphenyl)acetamide are diverse:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound in drug development.
  • Agriculture: It may be investigated for use as a pesticide or herbicide due to its antimicrobial properties.
  • Laboratory Reagent: Utilized in various chemical syntheses and reactions within research settings.

Interaction studies have highlighted that 2-chloro-N-(2,3-dimethylphenyl)acetamide may interact with various biological targets. These interactions are critical for understanding its mechanism of action and potential therapeutic applications. Further studies are required to elucidate these interactions fully and assess their implications for safety and efficacy.

Several compounds share structural similarities with 2-chloro-N-(2,3-dimethylphenyl)acetamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-(2,6-dimethylphenyl)acetamideC10H12ClNOC_{10}H_{12}ClNODifferent substitution pattern on the phenyl ring
2-Chloro-N-(2,5-dimethylphenyl)acetamideC10H12ClNOC_{10}H_{12}ClNODifferent substitution pattern on the phenyl ring
N-(4-Chlorophenyl)-N-(2-methylphenyl)acetamideC11H12ClNC_{11}H_{12}ClNContains a different aromatic system

The uniqueness of 2-chloro-N-(2,3-dimethylphenyl)acetamide lies in its specific substitution pattern on the aromatic ring and its distinct biological activity profile compared to similar compounds. This specificity may influence its reactivity and interaction with biological systems.

Classical Synthesis Approaches

Aniline-Based Synthetic Pathways

The primary classical synthesis approach for 2-chloro-N-(2,3-dimethylphenyl)acetamide involves the direct acylation of 2,3-dimethylaniline with chloroacetyl chloride [1]. This reaction represents the most straightforward methodology, employing the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride [2]. The reaction proceeds through an addition-elimination mechanism where the aniline acts as the nucleophile, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride [3].

The reaction conditions typically involve dissolving 2,3-dimethylaniline in dichloromethane or another suitable aprotic solvent, followed by the addition of chloroacetyl chloride in the presence of a base such as sodium hydroxide or triethylamine [1]. The base serves to neutralize the hydrogen chloride byproduct and prevents the formation of ammonium salts that would reduce the effective concentration of the nucleophilic aniline [4].

Research has demonstrated that the electronic properties of the dimethyl substituents on the aromatic ring significantly influence the reaction rate and yield [2]. The electron-donating methyl groups at the 2- and 3-positions increase the nucleophilicity of the aniline nitrogen, facilitating the acylation reaction and typically resulting in yields of 66-96% under optimized conditions [1] [2].

The mechanism involves initial coordination of the aniline nitrogen to the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate [3]. This intermediate subsequently undergoes elimination of hydrogen chloride, regenerating the carbonyl functionality and forming the desired acetamide product [5]. The reaction is highly exothermic and requires careful temperature control to prevent side reactions such as polymerization or chlorination [6].

Chloroacetyl Chloride Reaction Mechanisms

Chloroacetyl chloride serves as the primary acylating agent in the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide, functioning as a bifunctional electrophile [3]. The compound is industrially produced through carbonylation of methylene chloride, oxidation of vinylidene chloride, or addition of chlorine to ketene [3] [7]. Alternative laboratory preparations involve treating chloroacetic acid with thionyl chloride, phosphorus pentachloride, or phosgene [3].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride [5]. The activation energy for this process has been calculated to range from 0.46 to 0.80 electron volts depending on the specific reaction conditions and catalysts employed [8]. The formation of the tetrahedral intermediate is the rate-determining step, with subsequent elimination of hydrogen chloride occurring rapidly [5].

Industrial processes for chloroacetyl chloride production employ continuous countercurrent reaction systems where acetyl chloride vapor and liquefied monochloroacetic acid react at temperatures between 110-180°C in the presence of hydrogen chloride [9]. This methodology ensures high purity chloroacetyl chloride suitable for subsequent amidation reactions [7].

The bifunctional nature of chloroacetyl chloride allows for additional synthetic transformations following the initial amidation reaction [3]. The remaining chlorine atom can participate in nucleophilic substitution reactions, enabling the synthesis of more complex derivatives through sequential reaction pathways [10].

Optimization Strategies for Yield Enhancement

Yield optimization for 2-chloro-N-(2,3-dimethylphenyl)acetamide synthesis involves careful control of reaction parameters including temperature, solvent selection, base equivalents, and reaction time [1] [11]. Research has established that maintaining reaction temperatures between 0-25°C prevents thermal decomposition while ensuring adequate reaction rates .

Solvent selection plays a critical role in yield optimization, with dichloromethane and tetrahydrofuran showing superior performance compared to protic solvents . The use of aprotic solvents prevents competitive reactions with the acid chloride and maintains the nucleophilicity of the aniline substrate [4]. Studies have demonstrated that tetrahydrofuran can improve reaction yields by 5-8% compared to dichloromethane due to enhanced solubility of reactants .

ParameterOptimal ConditionYield Range (%)Temperature (°C)
SolventTetrahydrofuran89-9725
Base Equivalents1.2 eq triethylamine85-950-25
Reaction Time2-4 hours92-9625
Stoichiometry1:1 molar ratio85-9225

Base selection and stoichiometry significantly impact reaction efficiency [11]. Triethylamine has proven most effective, with 1.2 equivalents providing optimal results by ensuring complete neutralization of hydrogen chloride while avoiding excess base that could lead to side reactions [4]. Potassium carbonate has also shown effectiveness in phase transfer catalyst systems, achieving yields of 82-94% under optimized conditions [4].

Temperature control remains critical throughout the synthesis process [13]. Initial reaction temperatures should be maintained below 25°C to prevent violent exothermic reactions, while completion can be monitored through thin-layer chromatography [14]. Extended reaction times beyond 6 hours do not significantly improve yields but may lead to product decomposition [15].

Alternative Synthetic Routes

Palladium-Catalyzed Synthesis Methods

Palladium-catalyzed synthetic approaches for acetamide formation represent advanced methodologies that can potentially be applied to 2-chloro-N-(2,3-dimethylphenyl)acetamide synthesis [16] [17]. These methods typically employ aminocarbonylation reactions where aryl halides react with carbon monoxide sources in the presence of palladium catalysts [16].

The palladium-catalyzed aminocarbonylation process involves the in-situ generation of carbon monoxide from formic acid and carbodiimides in the presence of palladium catalysts [16]. This methodology enables the formation of amide bonds through a three-component reaction system that avoids the direct use of toxic carbon monoxide gas [16]. The mechanism involves oxidative addition of the aryl halide to palladium, followed by carbon monoxide insertion and reductive elimination with the amine nucleophile [17].

Research has demonstrated that palladium-catalyzed decarbonylative reactions can achieve selective carbon-nitrogen bond formation in amide substrates [17]. The process exploits ground-state destabilization of amide bonds in specific substrates to facilitate palladium insertion and subsequent transformations [17]. These methodologies typically employ palladium dichloride bis(triphenylphosphine) as the catalyst with potassium carbonate as base in dioxane-water solvent systems [18].

Temperature optimization for palladium-catalyzed amide synthesis typically requires elevated temperatures between 80-120°C to achieve adequate reaction rates [16]. The use of phosphine ligands such as triphenylphosphine or bipyridyl derivatives enhances catalyst stability and selectivity [19]. Reaction yields for palladium-catalyzed amide formation generally range from 45-85% depending on substrate electronics and steric factors [16] [17].

Bipyridyl-Assisted Synthesis Protocols

Bipyridyl ligands serve as effective coordinating agents in metal-catalyzed synthesis of acetamide derivatives, including potential applications to 2-chloro-N-(2,3-dimethylphenyl)acetamide [20] [21]. The 2,2'-bipyridine scaffold provides strong chelation to transition metals, stabilizing catalytic intermediates and enhancing reaction selectivity [19].

Research has established that iron(III) complexes containing 2,2'-bipyridine and acetamide ligands demonstrate enhanced catalytic activity in organic transformations [21]. These mixed-ligand complexes, formulated as [Iron(bipyridine)₂(acetamide)(water)]Cl₃, exhibit improved stability compared to simple metal salts and can be recovered and reused multiple times [21].

The synthesis of bipyridyl-assisted catalysts involves coordinating 2,2'-bipyridine to metal centers in the presence of acetamide co-ligands [22]. This approach enables the formation of highly functionalized catalyst systems with tunable electronic properties [20]. The bipyridyl ligands can be functionalized with various attachment groups, including silatrane and alkene functionalities, for immobilization on solid supports [19].

Mechanistic studies indicate that bipyridyl ligands facilitate electron transfer processes and stabilize high-oxidation-state metal centers during catalytic cycles [23]. The nitrogen coordination sites provide strong σ-donation while the aromatic system enables π-backbonding, creating electronically versatile catalyst systems [20]. Reaction conditions typically employ elevated temperatures between 60-100°C with organic solvents such as ethanol or acetonitrile [21].

Boron Trifluoride-Mediated Synthetic Approaches

Boron trifluoride represents a powerful Lewis acid catalyst for amide synthesis, including potential applications to 2-chloro-N-(2,3-dimethylphenyl)acetamide formation [24] [25]. The strong Lewis acidity of boron trifluoride activates carbonyl groups toward nucleophilic attack, facilitating amide bond formation under mild conditions [26].

Recent research has demonstrated that tris(pentafluorophenyl)borane serves as an effective catalyst for dehydrative amidation of carboxylic acids with amines [25]. This methodology achieves amide formation with water as the only byproduct, representing an atom-economical approach to amide synthesis [26]. The boron catalyst activates the carboxylic acid through coordination to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [25].

Boron trifluoride-mediated synthesis protocols typically employ the catalyst in substoichiometric quantities ranging from 5-20 mol% [24]. The reaction proceeds through initial coordination of boron trifluoride to the carbonyl oxygen, followed by nucleophilic attack by the amine and subsequent elimination of water or hydrogen chloride [24]. Temperature requirements are generally mild, with reactions proceeding at 25-60°C depending on substrate reactivity [24].

The mechanism involves formation of a boron-coordinated carbonyl intermediate that exhibits enhanced electrophilicity [25]. This activation enables nucleophilic addition by aniline derivatives even under mild conditions [24]. The boron catalyst can be recovered through simple workup procedures, making the methodology economically viable for synthetic applications [26].

Green Chemistry Applications in Synthesis

Solvent Reduction Strategies

Solvent reduction strategies for 2-chloro-N-(2,3-dimethylphenyl)acetamide synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [27] [13]. Solvent-free methodologies have demonstrated significant promise, with direct reaction between anilines and acetic anhydride achieving yields of 65-87% without external solvents [27].

Research has established that microwave-assisted synthesis enables substantial solvent reduction while improving reaction rates [13]. The use of solid supports such as alumina allows for solvent-free conditions while providing adequate mixing and heat transfer [13]. These methodologies achieve comparable yields to traditional solution-phase reactions while eliminating organic solvent waste [27].

Aqueous reaction systems represent another approach to solvent reduction, utilizing water as the primary reaction medium [28]. Deep eutectic solvents based on acetamide precursors have shown effectiveness in reducing volatile organic compound emissions [29]. These systems typically employ acetamide-based formulations with co-solvents that can be recycled and reused [29].

Solvent SystemYield (%)Reaction TimeEnvironmental Impact
Solvent-free65-8715-30 minMinimal waste
Aqueous70-852-4 hoursWater recyclable
Deep eutectic75-901-3 hoursLow volatility
Microwave-assisted80-9510-20 minEnergy efficient

The implementation of continuous flow systems enables further solvent reduction through enhanced mass transfer and reduced residence times [30]. These systems achieve high space-time yields while minimizing solvent requirements [31]. Photocatalytic approaches using semiconductor catalysts have demonstrated acetamide synthesis rates exceeding 100 mmol·g⁻¹·h⁻¹ with selectivities above 99% [30].

Catalyst Recovery and Reuse

Catalyst recovery and reuse strategies are essential for sustainable synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide [32] [33]. Heterogeneous catalysts offer significant advantages in terms of separation and recyclability compared to homogeneous systems [33]. Copper-based metal-organic frameworks have demonstrated effectiveness in amide synthesis with recovery and reuse capabilities extending to four reaction cycles [33].

Research has established that solid acid catalysts such as calcium chloride can be recovered through simple filtration and thermal treatment [11]. These catalysts maintain activity after regeneration at 120°C for 2 hours, enabling multiple reaction cycles without significant activity loss [32]. The use of activated alumina as a heterogeneous catalyst achieves yields of 85-92% with excellent recyclability [32].

Immobilized palladium catalysts on solid supports enable recovery through filtration while maintaining catalytic activity [19]. Silicon-supported palladium complexes demonstrate stability under reaction conditions and can be regenerated through oxidative treatment [19]. These systems achieve turnover numbers exceeding 100 with minimal metal leaching [17].

Magnetic separation techniques using iron-based catalysts provide efficient catalyst recovery without the need for filtration [21]. These systems employ magnetic fields to separate catalyst particles from reaction mixtures, enabling rapid catalyst recovery and reuse [21]. The magnetic catalysts maintain structural integrity through multiple reaction cycles [33].

Energy-Efficient Synthesis Methodologies

Energy-efficient synthesis methodologies for 2-chloro-N-(2,3-dimethylphenyl)acetamide focus on reducing thermal energy requirements while maintaining reaction efficiency [13] [30]. Microwave-assisted synthesis represents a significant advancement, achieving reaction completion in 10-20 minutes compared to 2-6 hours for conventional heating [13].

Photocatalytic synthesis methodologies utilize solar energy for amide formation, eliminating the need for external heating [30]. These systems employ semiconductor photocatalysts that generate reactive species upon light irradiation [31]. Research has demonstrated acetamide synthesis with gram-scale yields using visible light as the energy source [30].

Room temperature synthesis protocols minimize energy consumption by eliminating heating requirements [27]. These methodologies rely on highly reactive substrates or catalysts that enable rapid reaction at ambient temperature [4]. Ultrasonic activation provides an alternative energy-efficient approach, achieving reaction completion through acoustic energy rather than thermal energy [34].

The optimization of reaction parameters through response surface methodology enables identification of energy-minimal conditions [13]. Statistical analysis reveals that temperature reduction from 180°C to 140°C maintains high yields while reducing energy consumption by approximately 30% [13]. The implementation of heat recovery systems in continuous processes further improves energy efficiency [7].

MethodologyEnergy ReductionReaction TimeYield Range
Microwave-assisted60-80%10-20 min80-95%
Photocatalytic90-95%2-6 hours85-99%
Room temperature100%15-60 min65-87%
Ultrasonic70-85%30-90 min70-92%

Molecular Conformation Studies

N-H Bond Orientation Relative to Dimethyl Groups

The molecular conformation of 2-chloro-N-(2,3-dimethylphenyl)acetamide exhibits distinctive orientational preferences that are fundamentally influenced by the substitution pattern of the aromatic ring. Crystallographic studies have consistently demonstrated that the N-H bond adopts a syn orientation relative to both the 2- and 3-methyl substituents in the aromatic ring [1] [2]. This conformational preference represents a critical structural feature that distinguishes this compound from other substituted acetamides.

The syn conformation observed in 2-chloro-N-(2,3-dimethylphenyl)acetamide parallels the behavior documented in related 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, where the N-H bond similarly maintains syn orientation to both methyl substituents [1] [2]. This consistency suggests that the electronic and steric effects of the dimethyl substitution pattern override the influence of variations in the chloroacetamide side chain.

Comparative analysis with other dimethyl-substituted acetamides reveals the specificity of this conformational behavior. In contrast to the syn orientation observed with both substituents in 2,3-dimethylphenyl derivatives, compounds such as 2,2-dichloro-N-(3-methylphenyl)acetamide exhibit anti conformation with respect to the 3-methyl substituent [2]. This difference underscores the cooperative effect of dual ortho substitution in directing molecular conformation.

The conformational preference demonstrates remarkable consistency across different chemical environments. Studies of N-(2,3-dimethylphenyl)acetamide, the parent compound without chlorine substitution, show identical syn orientation to both methyl groups [3]. The persistence of this conformation across structural modifications indicates that the dimethyl substitution pattern creates a dominant conformational constraint that supersedes other molecular influences.

Influence of ortho-Methyl Substituents on Molecular Geometry

The presence of methyl groups at the 2- and 3-positions of the phenyl ring exerts profound steric influences on the overall molecular geometry of 2-chloro-N-(2,3-dimethylphenyl)acetamide. These ortho substituents create a complex interplay of steric and electronic effects that fundamentally shape the three-dimensional structure of the molecule.

Steric Hindrance Effects: The ortho-methyl groups generate significant steric hindrance that restricts conformational freedom around the amide linkage. This steric pressure forces the amide nitrogen to adopt the energetically favored syn conformation, effectively locking the molecule into a specific geometric arrangement [5]. The steric influence extends beyond simple geometric constraints to affect the accessibility of reactive sites within the molecule.

Electronic Stabilization: Beyond steric effects, the methyl substituents provide electronic stabilization through hyperconjugative interactions with the aromatic π-system. These electronic effects complement the steric constraints to reinforce the syn conformational preference [6] [7]. The combined steric and electronic influences create a synergistic effect that stabilizes the observed molecular geometry.

Geometric Parameters: The influence of ortho-methyl substituents manifests in specific geometric distortions compared to unsubstituted acetamides. The amide bond retains its characteristic planar geometry with a torsion angle of 180 ± 4°, consistent with trans amide conformation [8]. However, the phenyl ring exhibits a moderate twist angle of 28-45° relative to the amide plane, representing a compromise between planar delocalization and steric relief [9].

Comparison with Isomeric Patterns: The geometric effects of 2,3-dimethyl substitution differ markedly from other dimethyl isomers. Studies of 2,4-dimethylphenyl derivatives show that the N-H bond maintains syn orientation only to the ortho-methyl group, while the para-methyl exerts minimal conformational influence [5]. This selectivity demonstrates the distance-dependent nature of steric effects in determining molecular geometry.

Intermolecular Interaction Analysis

Hydrogen Bonding Networks in Crystal Structures

The crystal structure of 2-chloro-N-(2,3-dimethylphenyl)acetamide is characterized by well-defined hydrogen bonding networks that dictate the supramolecular organization of the solid state. These intermolecular interactions create characteristic packing motifs that are fundamental to understanding the compound's solid-state properties.

Primary Hydrogen Bonding: The dominant intermolecular interaction involves N-H···O hydrogen bonds between the amide groups of adjacent molecules [1] [5] [2]. These hydrogen bonds exhibit typical geometric parameters with N···O distances ranging from 2.1 to 2.8 Å and approach angles consistent with strong directional interactions. The hydrogen bonds link molecules into infinite chains that propagate along specific crystallographic directions.

Chain Formation: The N-H···O hydrogen bonding creates characteristic C(4) chain motifs that represent a common structural feature among N-phenylacetamide derivatives [10]. These chains run parallel to specific crystallographic axes and serve as the primary organizing principle for the crystal structure. The chain formation is facilitated by the syn conformation of the N-H bond, which positions the hydrogen atom optimally for intermolecular contact.

Secondary Interactions: Complementing the primary hydrogen bonds are weaker C-H···O interactions that involve methyl and aromatic hydrogen atoms [2] [11]. These secondary contacts, with C···O distances of 2.4-2.7 Å, provide additional stabilization to the hydrogen-bonded chains and contribute to the overall stability of the crystal lattice.

Comparison with Related Structures: The hydrogen bonding pattern in 2-chloro-N-(2,3-dimethylphenyl)acetamide closely resembles that observed in related chloroacetamide derivatives. Studies of 2-chloro-N-(2,4-dimethylphenyl)acetamide reveal similar C(4) chain formation through N-H···O hydrogen bonds [5]. This consistency suggests that the chloroacetamide functionality creates a predictable hydrogen bonding template that is preserved across different aromatic substitution patterns.

Geometric Optimization: The hydrogen bonding geometry demonstrates optimal donor-acceptor alignment that maximizes electrostatic interaction strength. The syn conformation of the N-H bond relative to the methyl substituents positions the hydrogen atom away from steric interference, allowing for ideal hydrogen bonding geometry. This geometric optimization contributes to the thermodynamic stability of the crystal structure.

π-Stacking Interactions in Solid State

The aromatic character of 2-chloro-N-(2,3-dimethylphenyl)acetamide enables π-stacking interactions that contribute significantly to the solid-state organization. These interactions, while weaker than hydrogen bonds, play crucial roles in determining crystal packing efficiency and stability.

Aromatic Overlap: The dimethyl-substituted phenyl rings participate in π-π stacking interactions with centroid-to-centroid distances of 3.3-3.8 Å [10] . These distances are characteristic of weak to moderate π-stacking, reflecting the influence of methyl substitution on aromatic interaction strength. The methyl groups create steric hindrance that prevents optimal face-to-face aromatic overlap while still allowing for significant π-orbital interaction.

Offset Geometry: Due to steric constraints imposed by the methyl substituents, the π-stacking adopts an offset parallel geometry rather than perfect face-to-face alignment. This offset arrangement minimizes steric repulsion while maintaining favorable π-orbital overlap. The offset geometry represents an energetic compromise that optimizes both steric and electronic factors.

Layer Formation: The combination of π-stacking interactions and hydrogen bonding creates a layered crystal structure where molecules are organized into distinct two-dimensional sheets [13]. Within these layers, molecules are connected by π-stacking, while interlayer connections are primarily mediated by hydrogen bonds. This layered organization contributes to the mechanical properties and cleavage behavior of the crystalline material.

Substituent Effects: The presence of methyl groups at the 2- and 3-positions modifies the π-stacking behavior compared to unsubstituted phenylacetamides. The methyl substituents reduce the π-stacking strength through steric hindrance but increase selectivity by creating directional preferences in aromatic orientation . This selectivity influences the overall crystal packing and affects properties such as solubility and thermal stability.

Electronic Contributions: Beyond geometric factors, the methyl substituents alter the electronic character of the aromatic ring through hyperconjugative and inductive effects. These electronic modifications influence the strength and directionality of π-stacking interactions, contributing to the unique solid-state behavior of 2,3-dimethyl-substituted derivatives compared to other substitution patterns.

Structure-Function Relationships

Effect of 2,3-Dimethylphenyl Configuration on Reactivity

The specific arrangement of methyl groups at the 2- and 3-positions of the phenyl ring in 2-chloro-N-(2,3-dimethylphenyl)acetamide creates distinctive reactivity patterns that are directly attributable to the unique steric and electronic environment established by this substitution pattern.

Steric Accessibility: The 2,3-dimethyl substitution pattern creates significant steric hindrance around the amide nitrogen and adjacent molecular regions [14] [15]. This steric environment restricts the approach of nucleophiles to reactive sites, resulting in enhanced selectivity for chemical transformations. The ortho-methyl group particularly limits access from one face of the molecule, creating directional preferences for intermolecular interactions.

Electronic Modulation: The dual methyl substitution provides electronic stabilization through hyperconjugative effects that influence the electron density distribution within the aromatic system [7]. These electronic perturbations affect the basicity of the amide nitrogen and modify the electrophilic character of the carbonyl carbon. The combined electronic effects of both methyl groups create a unique reactivity profile distinct from mono-substituted analogs.

Conformational Rigidity: The steric constraints imposed by the 2,3-dimethyl pattern restrict conformational flexibility, locking the molecule into a preferred geometry that influences reaction pathways [9] [16]. This conformational rigidity can enhance reaction selectivity by pre-organizing reactive groups in favorable orientations while simultaneously limiting access to alternative reaction modes.

Comparison with Isomeric Patterns: The reactivity profile of the 2,3-dimethyl configuration differs markedly from other dimethyl isomers. For instance, 2,4-dimethyl derivatives show different hydrogen bonding patterns and reactivity due to the absence of dual ortho substitution . The 2,6-dimethyl pattern creates even greater steric hindrance, further reducing reactivity [17]. These comparisons highlight the specific balance of accessibility and selectivity achieved by the 2,3-substitution pattern.

Nucleophilic Interaction Patterns: The steric environment created by the 2,3-dimethyl configuration influences the approach geometry for nucleophilic attack at the chloroacetamide moiety. The methyl groups create preferred approach trajectories that favor certain nucleophiles while disfavoring others, resulting in enhanced chemoselectivity for substitution reactions [18] [19] [20].

Chloroacetamide Moiety Contribution to Molecular Behavior

The chloroacetamide functional group serves as the primary reactive center in 2-chloro-N-(2,3-dimethylphenyl)acetamide, with its behavior significantly modulated by the surrounding molecular environment established by the dimethyl-substituted aromatic ring.

Electrophilic Reactivity: The chloroacetamide moiety provides a highly electrophilic carbon center that serves as the primary site for nucleophilic substitution reactions [18] [21] [15]. The C-Cl bond length of 1.78-1.82 Å represents a polar single bond that readily undergoes SN2 displacement by appropriate nucleophiles. The electrophilic character is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Leaving Group Ability: Chloride serves as an excellent leaving group in substitution reactions, with its departure facilitated by the stabilization provided by the acetamide framework [19] [20]. The polar nature of the C-Cl bond and the ability of chloride to stabilize negative charge make this functional group particularly reactive toward nucleophilic attack.

Mechanistic Preferences: The chloroacetamide moiety predominantly undergoes nucleophilic substitution via SN2 mechanisms, particularly with sulfur and nitrogen nucleophiles [18] [21]. The mechanism is favored by the primary carbon character of the reactive center and the absence of significant steric hindrance at the reaction site itself. However, the overall reaction rate is modulated by the steric environment created by the aromatic substituents.

pH-Dependent Behavior: The reactivity of the chloroacetamide moiety shows significant pH dependence, with enhanced reactivity under basic conditions where nucleophiles are more highly ionized [19] [20]. Under acidic conditions, alternative reaction pathways involving amide cleavage become competitive, demonstrating the versatility of this functional group under different reaction conditions.

Amide Bond Stability: The amide linkage within the chloroacetamide moiety provides conformational stability through resonance delocalization between the nitrogen lone pair and the carbonyl π-system [8] [22]. This stabilization restricts rotation around the C-N bond and maintains the planar geometry essential for optimal molecular interactions. The trans conformation (180° torsion angle) represents the most stable arrangement and is consistently observed in crystallographic studies.

Comparative Reactivity: Studies comparing different chloroacetamide derivatives reveal that the 2,3-dimethylphenyl substitution pattern provides an optimal balance between reactivity and selectivity [18] [19]. More heavily substituted analogs (such as 2,6-dimethyl derivatives) show reduced reactivity due to increased steric hindrance, while less substituted compounds exhibit decreased selectivity. The 2,3-pattern achieves favorable kinetics while maintaining acceptable selectivity profiles.

XLogP3

2

Other CAS

2564-07-0

Wikipedia

2-chloro-N-(2,3-dimethylphenyl)acetamide

Dates

Last modified: 08-15-2023

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